Cas no 1240569-04-3 (1-(Heptan-2-yl)-4-nitro-1H-pyrazole)

1-(Heptan-2-yl)-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by its heptyl side chain at the N1 position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, or energetic materials. The nitro group enhances reactivity, facilitating further functionalization, while the branched heptyl chain may influence solubility and steric properties. Its structural features make it suitable for applications requiring tailored lipophilicity or specific electronic effects. The compound's stability and synthetic versatility underscore its utility in research and industrial processes. Proper handling and storage are recommended due to the presence of the nitro moiety.
1-(Heptan-2-yl)-4-nitro-1H-pyrazole structure
1240569-04-3 structure
Product name:1-(Heptan-2-yl)-4-nitro-1H-pyrazole
CAS No:1240569-04-3
MF:C10H17N3O2
MW:211.260882139206
MDL:MFCD16810753
CID:4690232

1-(Heptan-2-yl)-4-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(Heptan-2-yl)-4-nitro-1H-pyrazole
    • 1-(1-Methylhexyl)-4-nitro-1H-pyrazole
    • CCCCCC(C)N1C=C(C=N1)[N+]([O-])=O
    • MDL: MFCD16810753
    • Inchi: 1S/C10H17N3O2/c1-3-4-5-6-9(2)12-8-10(7-11-12)13(14)15/h7-9H,3-6H2,1-2H3
    • InChI Key: HKENSBZQLNFAIK-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NN(C=1)C(C)CCCCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Topological Polar Surface Area: 63.6

1-(Heptan-2-yl)-4-nitro-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB422830-1 g
1-(Heptan-2-yl)-4-nitro-1H-pyrazole
1240569-04-3
1g
€542.30 2023-04-24
A2B Chem LLC
AJ26505-25g
1-(heptan-2-yl)-4-nitro-1H-pyrazole
1240569-04-3 95+%
25g
$3024.00 2024-04-20
abcr
AB422830-1g
1-(Heptan-2-yl)-4-nitro-1H-pyrazole; .
1240569-04-3
1g
€542.30 2025-03-19
A2B Chem LLC
AJ26505-2g
1-(heptan-2-yl)-4-nitro-1H-pyrazole
1240569-04-3 95+%
2g
$1202.00 2024-04-20
abcr
AB422830-5 g
1-(Heptan-2-yl)-4-nitro-1H-pyrazole
1240569-04-3
5g
€947.00 2023-04-24
Chemenu
CM331730-1g
1-(Heptan-2-yl)-4-nitro-1h-pyrazole
1240569-04-3 95%+
1g
$306 2023-02-03
A2B Chem LLC
AJ26505-10g
1-(heptan-2-yl)-4-nitro-1H-pyrazole
1240569-04-3 95+%
10g
$2198.00 2024-04-20
abcr
AB422830-5g
1-(Heptan-2-yl)-4-nitro-1H-pyrazole; .
1240569-04-3
5g
€947.00 2025-03-19
A2B Chem LLC
AJ26505-1g
1-(heptan-2-yl)-4-nitro-1H-pyrazole
1240569-04-3 95+%
1g
$950.00 2024-04-20
A2B Chem LLC
AJ26505-5g
1-(heptan-2-yl)-4-nitro-1H-pyrazole
1240569-04-3 95+%
5g
$1591.00 2024-04-20

Additional information on 1-(Heptan-2-yl)-4-nitro-1H-pyrazole

1-(Heptan-2-yl)-4-nitro-1H-pyrazole (CAS No. 1240569-04-3): A Comprehensive Overview

1-(Heptan-2-yl)-4-nitro-1H-pyrazole is a compound with the CAS registry number 1240569-04-3, representing a unique structure within the realm of organic chemistry. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of a heptan-2-yl group and a nitro substituent at the 4-position introduces distinct chemical properties, making this compound a subject of interest in various research domains.

The molecular structure of 1-(Heptan-2-yl)-4-nitro-1H-pyrazole is characterized by a pyrazole ring with a heptanoyl chain attached at position 1 and a nitro group at position 4. This arrangement imparts both electronic and steric effects, influencing the compound's reactivity and stability. Recent studies have highlighted the potential of such substituted pyrazoles in drug discovery, particularly in targeting specific biological pathways. For instance, the nitro group is known to enhance the compound's ability to act as a nitrosating agent, which can be crucial in certain therapeutic applications.

From a synthetic perspective, 1-(Heptan-2-yl)-4-nitro-1H-pyrazole can be synthesized through various routes, including condensation reactions involving aldehydes and ketones with ammonia or other nitrogen sources. The introduction of the heptanoyl chain typically involves alkylation or acylation steps, while the nitro group can be introduced via nitration reactions under controlled conditions. These methods have been optimized in recent years to improve yield and purity, as reported in several scientific journals.

The physical properties of this compound are equally intriguing. Its melting point, boiling point, and solubility characteristics are influenced by the balance between the polar nitro group and the non-polar heptanoyl chain. Experimental data indicate that 1-(Heptan-2-yl)-4-nitro-1H-pyrazole exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, making it suitable for various organic reactions. Additionally, its stability under thermal and photochemical conditions has been evaluated, revealing its potential for use in high-throughput screening assays.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 1-(Heptan-2-yl)-4-nitro-1H-pyrazole with greater accuracy. Quantum mechanical calculations have shown that the compound's frontier molecular orbitals are significantly influenced by the electron-withdrawing nitro group, which enhances its reactivity towards electrophilic substitution reactions. This insight has been instrumental in designing novel synthetic pathways for related pyrazole derivatives.

In terms of applications, 1-(Heptan-2-yl)-4-nitro-1H-pyrazole has garnered attention in the field of medicinal chemistry, where it serves as a lead compound for developing anti-inflammatory and anti-cancer agents. Preclinical studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent. Furthermore, its role as an intermediate in the synthesis of more complex molecules has been explored, highlighting its versatility in organic synthesis.

The environmental impact of 1-(Heptan-2-yl)-4-nitro-1H-pyrazole is another area of growing interest. Recent research has focused on its biodegradability and toxicity profiles under different environmental conditions. Initial findings suggest that the compound undergoes slow degradation under aerobic conditions, raising concerns about its persistence in ecosystems. However, further studies are required to fully understand its environmental fate and potential risks.

In conclusion, 1-(Heptan

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